Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine
Description
Benzene-1,2-diol (commonly known as pyrocatechol) is a dihydroxybenzene derivative with hydroxyl groups at positions 1 and 2 . The compound in question, Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine, features a pyridin-4-ylethenyl-pyridine substituent at the 4-position of the benzene ring. This substituent consists of two pyridine rings connected via an ethenyl (vinyl) group, structurally analogous to (E)-1,2-bis-(4-pyridyl)-ethylene (CAS 13362-78-2) .
Properties
CAS No. |
920034-56-6 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine |
InChI |
InChI=1S/C12H10N2.C6H6O2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;7-5-3-1-2-4-6(5)8/h1-10H;1-4,7-8H |
InChI Key |
CBDLJAPHALLJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)O.C1=CN=CC=C1C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
The preparation of Benzene-1,2-diol derivatives often involves multi-step synthetic routes. These typically include:
- Condensation Reactions : A key step involves the reaction between pyridine derivatives and benzene diols under controlled conditions to form the desired compound.
- Cross-Coupling Reactions : Suzuki or Sonogashira coupling reactions are employed to introduce the pyridinyl moiety into the aromatic system.
For example, pyridine derivatives can react with phenol or benzene diol compounds using palladium catalysts in solvent systems like dioxane or tetrahydrofuran (THF).
Specific Synthetic Methodologies
Suzuki Cross-Coupling Reaction
The Suzuki reaction is commonly used for synthesizing compounds containing vinyl pyridine groups. This involves:
- Reacting arylboronic acids with halogenated pyridine derivatives in the presence of a palladium catalyst.
- Using bases such as potassium carbonate (K₂CO₃) in solvents like dioxane and water under nitrogen atmosphere.
Solvent-Free Aminoalkylation
A simpler method involves aminoalkylation reactions under solvent-free conditions:
- Mixing phenols with imines derived from pyridine aldehydes and amines.
- Heating at 80°C to induce condensation.
This method avoids expensive catalysts and solvents, making it environmentally friendly and cost-effective.
Three-Component Synthesis
Another approach is a three-component reaction involving alkoxyallenes, nitriles, and benzene diols:
- This method generates intermediate enamides that undergo cyclization to form pyridinyl derivatives.
- Acid-induced elimination steps complete the synthesis.
Reaction Conditions Analysis
| Reaction Type | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|
| Suzuki Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ | High specificity | Requires expensive catalysts |
| Solvent-Free Aminoalkylation | No catalyst, 80°C | Eco-friendly | Limited to specific substrates |
| Three-Component Synthesis | Acid catalysts (e.g., TFA) | Generates multiple bonds | Complex reaction mechanism |
Observations from Literature
Yield Efficiency
The yields for these methods vary based on substrates and conditions:
Spectral Characterization
Products are characterized using techniques like:
- NMR spectroscopy for structural confirmation.
- IR spectroscopy for functional group analysis.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, while nucleophilic substitution reactions can occur on the pyridine ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in sulfuric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can influence cellular processes such as replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxyethyl-Substituted Benzene-1,2-diol Derivatives
A series of 4-(2-alkoxyethyl)benzene-1,2-diol derivatives (4a–4f) were synthesized with varying alkoxy chains (methoxy to octyloxy) . Key comparisons include:
- Physical State : Alkoxyethyl derivatives with shorter chains (e.g., 4a: methoxy) are liquids, while longer chains (e.g., 4c: propoxy) form solids. In contrast, the target compound’s bulky aromatic substituent likely renders it a solid.
- Solubility : Alkoxy groups increase lipophilicity, enhancing solubility in organic solvents. The pyridylethenyl substituent in the target compound introduces polarity and π-π stacking interactions, favoring solubility in polar solvents like DMSO or water-alcohol mixtures.
- Spectral Data : Alkoxyethyl derivatives show distinct $ ^1H $-NMR signals for alkoxy protons (δ 3.3–3.6 ppm) . The target compound’s pyridine protons would resonate downfield (δ 7.5–8.5 ppm), while ethenyl protons appear as doublets near δ 6.5–7.0 ppm.
Table 1: Comparison of Alkoxyethyl Derivatives and Target Compound
(E)-1,2-Bis-(4-Pyridyl)-ethylene
The structurally related (E)-1,2-bis-(4-pyridyl)-ethylene (C${12}$H${10}$N$_2$, MW 182.22) lacks hydroxyl groups, resulting in reduced hydrogen-bonding capacity and higher lipophilicity . Key differences:
- Polarity : The target compound’s diol groups increase polarity, making it more soluble in aqueous media.
- Applications : While (E)-1,2-bis-(4-pyridyl)-ethylene is used in metal-organic frameworks (MOFs) due to its rigid bipyridine structure , the target compound’s diol groups could enable dual functionality (coordination + H-bonding) in supramolecular chemistry.
Dopamine Hydrochloride (4-(2-Aminoethyl)benzene-1,2-diol)
Dopamine hydrochloride (C$8$H${11}$NO$_2$·HCl, MW 189.64) features an aminoethyl substituent instead of pyridylethenyl . Key contrasts:
- Basicity: The amino group in dopamine is protonatable (pKa ~10), enabling salt formation and biological activity as a neurotransmitter. The pyridine rings in the target compound are weakly basic (pKa ~4–5), limiting protonation under physiological conditions.
- Reactivity: Dopamine’s catechol moiety is prone to oxidation, forming quinones. The target compound’s pyridine groups may stabilize the structure against oxidation.
Piperidinyl-Oxazolo[4,5-b]pyridine Derivatives
Compounds like methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) (MW 392.47) share heterocyclic motifs but differ in substitution patterns.
Biological Activity
Benzene-1,2-diol; 4-(2-pyridin-4-ylethenyl)pyridine, commonly referred to as a derivative of benzene and pyridine compounds, has garnered attention for its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene-1,2-diol moiety linked to a pyridine ring through a vinyl group. Its structural formula can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzene-1,2-diol exhibit significant antibacterial properties against various pathogens. For instance, 4-allylbenzene-1,2-diol has been shown to possess strong activity against plant pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L .
In Vitro Studies
In vitro assays have revealed that benzene-1,2-diol derivatives can inhibit bacterial growth effectively. A study reported that at a concentration of 1000 μmol/L, the compound exhibited inhibition rates exceeding 97% against several bacterial strains .
Table 1: Antibacterial Activity of Benzene-1,2-diol Derivatives
| Compound | Bacterial Strain | Inhibition Rate (%) | MIC (μmol/L) |
|---|---|---|---|
| 4-Allylbenzene-1,2-diol | Xanthomonas oryzae | 99.24 | 500 |
| Xanthomonas axonopodis | 99.58 | 250 | |
| Xanthomonas campestris | 99.03 | 500 |
The mechanism by which benzene-1,2-diol derivatives exert their antibacterial effects appears to involve disruption of bacterial cell membranes. Studies indicate that these compounds increase membrane permeability and damage cellular integrity . Furthermore, they inhibit biofilm formation, which is crucial for bacterial virulence and resistance .
Case Study 1: Antibacterial Efficacy in Agricultural Applications
A pot experiment demonstrated that treatment with 4-allylbenzene-1,2-diol significantly reduced the incidence of bacterial blight in rice caused by Xanthomonas oryzae. The compound showed a protective efficacy of approximately 72.73% at a concentration corresponding to four times the MIC, outperforming traditional antibiotics like kasugamycin .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of benzene-1,2-diol derivatives to target enzymes involved in bacterial metabolism. These studies suggest strong interactions with target sites, indicating potential for further development as therapeutic agents against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
